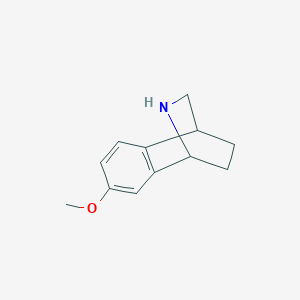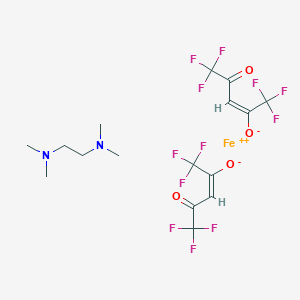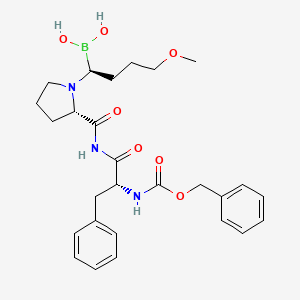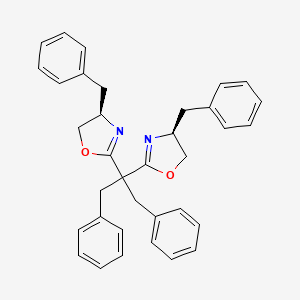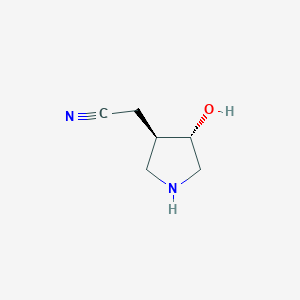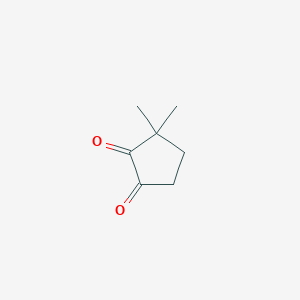
3,3-Dimethylcyclopentane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C7H10O2 It is a cyclic diketone, meaning it contains two ketone groups within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclopentane-1,2-dione typically involves the alkylation of cyclopentanone derivatives. One common method is the direct alkylation of the methyl ester of 3-methylcyclopent-2-en-2-ol-1-one, followed by the cleavage of the ether function . The reaction conditions often include the use of strong bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce diols.
Applications De Recherche Scientifique
3,3-Dimethylcyclopentane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylcyclopentane-1,2-dione involves its interaction with various molecular targets. The diketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-1,2-cyclopentanedione: Similar in structure but with different substitution patterns.
3,5-Dimethyl-1,2-cyclopentanedione: Another isomer with distinct chemical properties.
Uniqueness
3,3-Dimethylcyclopentane-1,2-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in certain synthetic and research applications.
Propriétés
Numéro CAS |
115825-49-5 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3,3-dimethylcyclopentane-1,2-dione |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5(8)6(7)9/h3-4H2,1-2H3 |
Clé InChI |
GDZWPCHPRKDQAK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


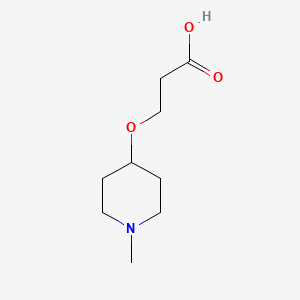

![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
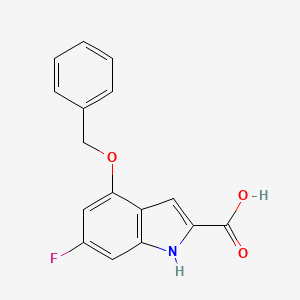
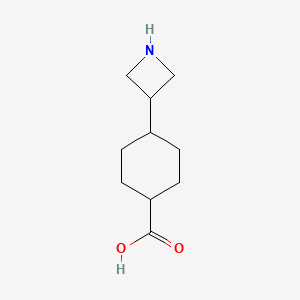

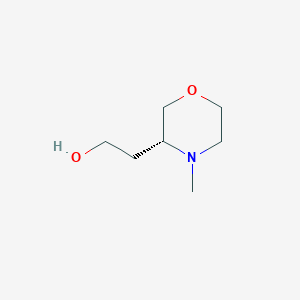
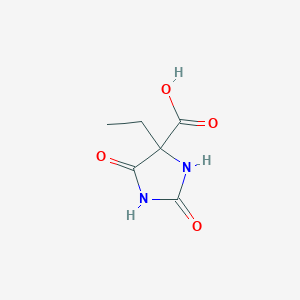
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
